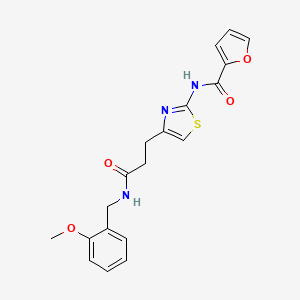

N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

N-(4-(3-((2-Methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with a furan-2-carboxamide group and a 3-((2-methoxybenzyl)amino)-3-oxopropyl side chain. The compound integrates key pharmacophoric elements, including a thiazole ring (known for its role in modulating kinase activity) and a furan carboxamide moiety (implicated in hydrogen bonding interactions).

Properties

IUPAC Name |

N-[4-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-25-15-6-3-2-5-13(15)11-20-17(23)9-8-14-12-27-19(21-14)22-18(24)16-7-4-10-26-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVNREFXUGHEEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Hantzsch thiazole synthesis, where a thiazole ring is formed by reacting a thiourea derivative with a haloketone under acidic conditions . The furan ring can be introduced through a subsequent cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole or furan rings, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogenated compounds, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole and furan rings can interact with enzymes or receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

- Positional Isomerism: The compound N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) differs only in the position of the methoxy group on the benzyl substituent (3-methoxy vs. 2-methoxy) . Impact: The 2-methoxy group may enhance steric compatibility with hydrophobic binding pockets (e.g., in kinases or GPCRs) compared to the 3-methoxy analog, which could alter binding kinetics or selectivity.

Thiazole Core Modifications

- Compound 78 (from ): 2,5-Dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide replaces the thiazole with a benzo[d]thiazole ring and introduces a methylthio group . The benzo[d]thiazole core may enhance π-π stacking but reduce conformational flexibility compared to the parent thiazole.

- Compound 28 (from ): Features a 4-chlorophenyl-thiazole and a hydrazinyl-oxopropyl chain . The hydrazine group, absent in the target compound, introduces reactivity that may lead to instability in vivo.

Side Chain Variations

- 3-Oxopropyl vs. Hydrazinyl Derivatives: The target compound’s 3-oxopropyl chain contrasts with hydrazinyl-containing analogs (e.g., 4-(-N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide) . Impact: The absence of hydrazine in the target compound likely improves metabolic stability, reducing susceptibility to oxidation or hydrolysis.

Furan Carboxamide Modifications

- Compound 97e (from ): 2-(2-Hydrazinyl-2-oxoethyl)-N-(4-methoxyphenyl)furan-3-carboxamide substitutes the furan-2-carboxamide with a 3-carboxamide and a hydrazinyl-ethyl group .

- Impact : The 2-carboxamide in the target compound may offer better hydrogen-bonding geometry with target proteins compared to 3-carboxamide derivatives.

Structural and Functional Data Table

*Molecular weights estimated based on structural formulas.

Biological Activity

N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antifungal properties. This article synthesizes current research findings, including case studies, data tables, and detailed analyses of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring, a furan moiety, and a methoxybenzyl group. Its molecular formula is C₁₅H₁₈N₂O₃S, and it has a molecular weight of approximately 306.38 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Activity

In vitro Studies

Recent studies have highlighted the anticancer potential of this compound. For instance, in a screening against various cancer cell lines, it exhibited significant cytotoxic effects. The following table summarizes the IC₅₀ values observed in different cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 1.5 | Induces apoptosis via caspase activation |

| HeLa (Cervical) | 2.0 | Inhibition of tubulin polymerization |

| MCF-7 (Breast) | 1.8 | Cell cycle arrest in G₂/M phase |

The compound's ability to inhibit tubulin polymerization was noted, with results comparable to standard agents like nocodazole, suggesting a mechanism similar to that of established chemotherapeutics .

Case Study: A549 Cells

In one specific study involving A549 lung cancer cells, treatment with the compound led to an accumulation of cells in the G₂/M phase of the cell cycle at concentrations as low as 1 µM. This effect was associated with increased levels of apoptotic markers such as cleaved caspase-3, indicating that the compound activates apoptotic pathways effectively .

Antifungal Activity

The compound has also been evaluated for its antifungal properties against various strains of Candida. The minimum inhibitory concentration (MIC) values were determined using standardized protocols:

| Fungal Strain | MIC (µg/mL) | Comparison with Standard Drug |

|---|---|---|

| Candida albicans | 4.0 | Comparable to fluconazole |

| Candida parapsilosis | 1.5 | Superior to ketoconazole |

These findings indicate that this compound possesses notable antifungal activity, particularly against Candida parapsilosis, where it demonstrated an MIC value lower than that of commonly used antifungals .

Mechanistic Insights

The biological activity of this compound appears to stem from its interaction with specific molecular targets within cancer and fungal cells. Molecular docking studies suggested that it binds effectively to the active sites of enzymes involved in cell proliferation and survival pathways.

- Tubulin Binding : The compound's structural similarity to known tubulin inhibitors suggests it may bind to tubulin, disrupting microtubule dynamics essential for mitosis.

- Enzyme Inhibition : In antifungal assays, it was shown to inhibit key enzymes involved in ergosterol biosynthesis, critical for fungal cell membrane integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.